molecular formula C20H22N2O3S B11412161 N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide CAS No. 851628-35-8

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide

Cat. No.: B11412161
CAS No.: 851628-35-8
M. Wt: 370.5 g/mol
InChI Key: AZOCRKBZLNABCD-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its fluorescent properties.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
  • N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide

Uniqueness

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for further research and development.

Properties

CAS No.

851628-35-8

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-3-11-22(26(24,25)18-7-5-4-6-8-18)14-17-13-16-10-9-15(2)12-19(16)21-20(17)23/h4-10,12-13H,3,11,14H2,1-2H3,(H,21,23)

InChI Key

AZOCRKBZLNABCD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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